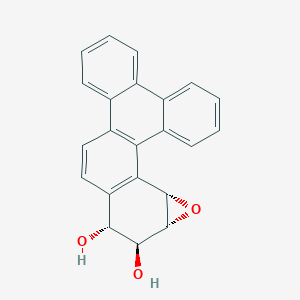
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple aromatic rings and an epoxide group. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental pollution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves the dihydroxylation of Benzo(g)chrysene followed by epoxidation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst, while the epoxidation is often carried out using m-chloroperoxybenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods
laboratory-scale synthesis methods are well-established and involve the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers .
Análisis De Reacciones Químicas
Types of Reactions
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is extensively studied for its role in carcinogenesis. It forms DNA adducts, which can lead to mutations and cancer. This compound is used in research to understand the mechanisms of chemical carcinogenesis and to develop potential therapeutic interventions .
Mecanismo De Acción
The compound exerts its effects by forming DNA adducts through its epoxide group. These adducts can cause mutations during DNA replication, leading to carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA bases, particularly adenine and guanine .
Comparación Con Compuestos Similares
Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- Dibenzo(a,l)pyrene
- Benzo(a)pyrene
Uniqueness
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure, which includes a fjord region that influences its reactivity and interaction with DNA. This structural feature distinguishes it from other polycyclic aromatic hydrocarbons and contributes to its potent carcinogenic properties .
Propiedades
Número CAS |
132832-27-0 |
|---|---|
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
Clave InChI |
GZHHSQMUVHHNOY-CLAROIROSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Key on ui other cas no. |
119479-44-6 132832-27-0 |
Sinónimos |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















